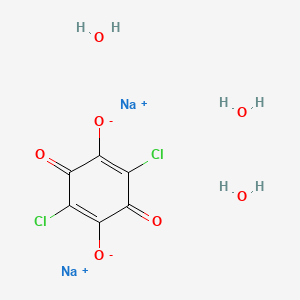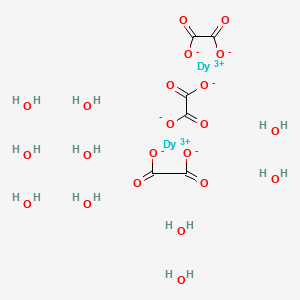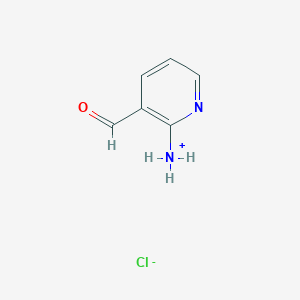
(3-formylpyridin-2-yl)azanium;chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound identified by the Chemical Abstracts Service number 42614146 is a chemical entity with significant interest in various scientific fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of the compound with Chemical Abstracts Service number 42614146 involves several steps. The exact synthetic routes and reaction conditions are often proprietary and detailed in specific patents or scientific publications. Generally, the synthesis may involve the use of specific reagents and catalysts under controlled temperature and pressure conditions to achieve the desired chemical structure.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale chemical synthesis processes. These methods are designed to maximize yield and purity while minimizing costs and environmental impact. The production process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
The compound with Chemical Abstracts Service number 42614146 can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and an increase in oxidation state.
Reduction: This reaction involves the gain of electrons and a decrease in oxidation state.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives with different functional groups.
Applications De Recherche Scientifique
The compound with Chemical Abstracts Service number 42614146 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent or intermediate in various chemical reactions and synthesis processes.
Biology: The compound may be used in biological studies to investigate its effects on cellular processes and pathways.
Industry: The compound is used in the production of various industrial products, including pharmaceuticals, agrochemicals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of the compound with Chemical Abstracts Service number 42614146 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition or activation of enzymes, modulation of receptor activity, and alteration of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to the one with Chemical Abstracts Service number 42614146 include other chemical entities with related structures and properties. These compounds may share similar functional groups, reactivity, and applications.
Uniqueness
The uniqueness of the compound with Chemical Abstracts Service number 42614146 lies in its specific chemical structure and the resulting properties. This uniqueness can make it particularly valuable for certain applications where other similar compounds may not be as effective.
Conclusion
The compound with Chemical Abstracts Service number 42614146 is a versatile chemical entity with significant potential in various scientific and industrial applications. Its unique properties and reactivity make it a valuable tool for researchers and industry professionals alike.
Propriétés
IUPAC Name |
(3-formylpyridin-2-yl)azanium;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O.ClH/c7-6-5(4-9)2-1-3-8-6;/h1-4H,(H2,7,8);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSXDJXJZYKKYEB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)[NH3+])C=O.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(N=C1)[NH3+])C=O.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-Chloroimidazo[1,5-c]pyrimidine-7-carbonitrile](/img/structure/B8022681.png)
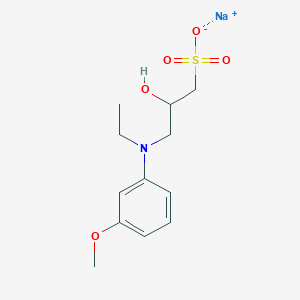
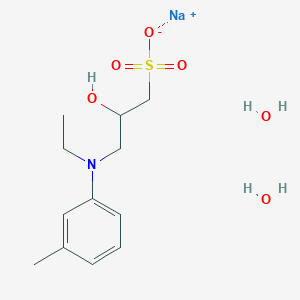
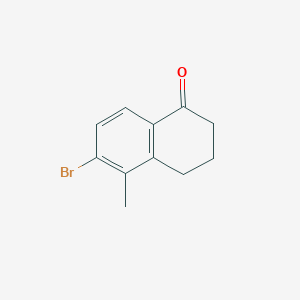
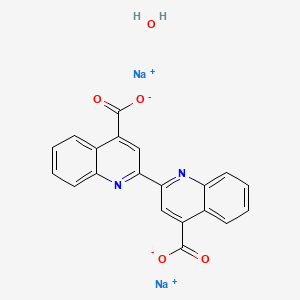


![2-[4-(1,3-benzodioxol-5-yl)-2-tert-butyl-1H-imidazol-5-yl]-6-methylpyridine;hydrate;hydrochloride](/img/structure/B8022736.png)
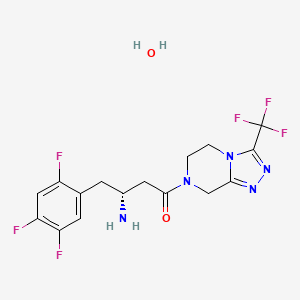
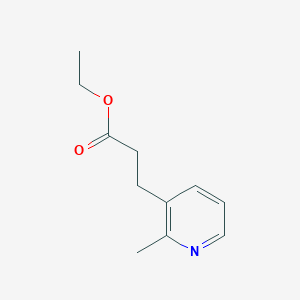
![2-[4-[2-Amino-6-(cyclopropylamino)purin-9-yl]cyclopent-2-en-1-yl]ethanesulfonic acid](/img/structure/B8022757.png)

